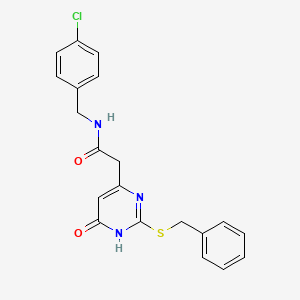

![molecular formula C15H20N4O B2533318 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034375-53-4](/img/structure/B2533318.png)

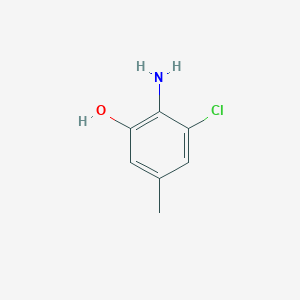

4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic molecule that appears to be related to various pyrimidine derivatives with potential biological activities. Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including antitumor, antimicrobial, and kinase inhibition activities . The presence of a piperidine moiety in such compounds is often associated with improved pharmacokinetic properties and biological activity .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions, including the use of microwave-assisted synthesis, one-pot three-component reactions, and palladium-cataly

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is Protein Kinase B (PKB) , also known as Akt . PKB/Akt is a crucial component of intracellular signaling pathways that regulate growth and survival . It plays a significant role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

Mode of Action

This compound interacts with PKB/Akt in an ATP-competitive manner . This means that the compound competes with ATP (Adenosine Triphosphate) for binding to the active site of the kinase. By binding to the active site, the compound inhibits the phosphorylation activity of PKB/Akt, thereby preventing the downstream signaling events that lead to cell growth and survival .

Biochemical Pathways

The inhibition of PKB/Akt affects several downstream pathways. One of the most significant is the PI3K/Akt/mTOR pathway , which is involved in cell cycle progression, protein synthesis, and cell survival. By inhibiting PKB/Akt, the compound prevents the activation of mTOR, a key regulator of cell growth and proliferation. This leads to a decrease in protein synthesis and cell cycle progression, ultimately leading to reduced cell growth and survival .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of PKB/Akt activity, leading to decreased cell growth and survival . On a cellular level, this can result in the inhibition of tumor growth, as PKB/Akt is often overexpressed in various types of cancer .

Propriétés

IUPAC Name |

4-piperidin-1-yl-8-propylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-2-8-19-13(20)7-6-12-14(16-11-17-15(12)19)18-9-4-3-5-10-18/h6-7,11H,2-5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOWGSLFEIMHAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C=CC2=C1N=CN=C2N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2533235.png)

![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)

![Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2533243.png)

![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2533247.png)